molecular formula C14H14FN3O B6897537 N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide

N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide

Cat. No.: B6897537
M. Wt: 259.28 g/mol
InChI Key: JTJBYKGEAMOFLH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a pyrimidinylmethyl group attached to the nitrogen atom of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide typically involves the reaction of 4-fluorobenzaldehyde with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with N-methylacetamide under acidic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide is unique due to the presence of both a fluorophenyl group and a pyrimidinylmethyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-10(19)18(2)13(14-16-8-3-9-17-14)11-4-6-12(15)7-5-11/h3-9,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJBYKGEAMOFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C1=CC=C(C=C1)F)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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